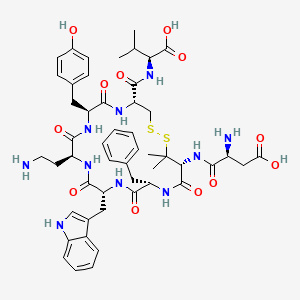

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

Overview

Description

“H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” is a synthetic peptide composed of several amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have specific applications in research, medicine, or industry, depending on its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino terminus.

Coupling: Addition of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds.

Substitution: Modification of side chains or terminal groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of specific reagents for targeted modifications, such as acylation or alkylation agents.

Major Products Formed

The major products depend on the specific reactions and conditions. For example, oxidation of cysteine residues forms disulfide-linked peptides, while reduction breaks these bonds.

Scientific Research Applications

Peptides like “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” have diverse applications:

Chemistry: Used as building blocks for more complex molecules or as catalysts.

Biology: Studied for their role in signaling pathways, enzyme inhibition, or as molecular probes.

Medicine: Potential therapeutic agents for diseases, including cancer, infections, and metabolic disorders.

Industry: Used in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of a peptide depends on its structure and target. Peptides can interact with receptors, enzymes, or other proteins, modulating biological pathways. For example, they may inhibit enzyme activity by binding to the active site or mimic natural ligands to activate receptors.

Comparison with Similar Compounds

Similar Compounds

H-Asp-Phe-D-Trp-Dab-Tyr-Val-OH: A similar peptide without the Pen and Cys residues.

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Val-OH: A variant lacking the Cys residue.

Uniqueness

The presence of specific amino acids like Pen and Cys in “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” may confer unique properties, such as the ability to form disulfide bonds, influencing its stability and activity.

Biological Activity

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is a synthetic peptide that has garnered attention for its significant biological activity, particularly as an agonist for urotensin II receptors. This article delves into its structural characteristics, biological functions, and relevant research findings.

Structural Characteristics

The compound's full chemical formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique sequence of amino acids contributes to its biological properties, particularly its receptor binding affinity.

Amino Acid Composition

The peptide consists of the following amino acids:

- H-Asp : Aspartic acid

- Pen(1) : Penicillamine

- Phe : Phenylalanine

- D-Trp : D-Tryptophan

- Dab : 2,4-Diaminobutyric acid

- Tyr : Tyrosine

- Cys(1) : Cysteine

- Val : Valine

This composition is crucial for its interaction with the urotensin II receptor, which plays a role in various physiological processes, including cardiovascular regulation.

This compound acts primarily as an agonist at urotensin II receptors. Urotensin II is known for its potent vasoconstrictive properties and involvement in cardiovascular homeostasis. The binding affinity of this peptide to the receptor enhances our understanding of potential therapeutic applications in treating cardiovascular diseases and related disorders.

Research Findings

Recent studies have demonstrated that this compound exhibits a significant agonistic effect on urotensin II receptors, with an effective concentration (EC50) reported at approximately 0.12 nM. This potency highlights its potential as a pharmacological agent in cardiovascular research.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Asp-D-Pen(1)-Phe-Trp-Lys-Tyr-Cys(1)-Val-OH | Contains lysine instead of D-Trp | |

| Urotensin II | Varies | Natural ligand for urotensin receptors |

| H-Asp-c[Pen-Phe-Trp-Orn-Tyr-Cys]-Val-OH | Uses ornithine instead of D-Trp |

The modifications in this compound enhance its receptor binding affinity compared to these analogs.

Cardiovascular Research

Studies have shown that peptides like this compound can modulate blood pressure and vascular resistance through their interaction with urotensin II receptors. For instance, research indicates that administration of this peptide leads to significant changes in arterial pressure in animal models, supporting its potential use in managing hypertension.

Cancer Research

Emerging evidence suggests that urotensin II and its analogs may play roles in cancer progression. The structural characteristics of this compound could allow for exploration into its effects on tumor growth and metastasis, making it a candidate for further investigation in oncology.

Properties

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13R,16S,19R)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34-,35-,36-,37+,38-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRELVPJTCGYTSS-XKDXTNGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H64N10O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.